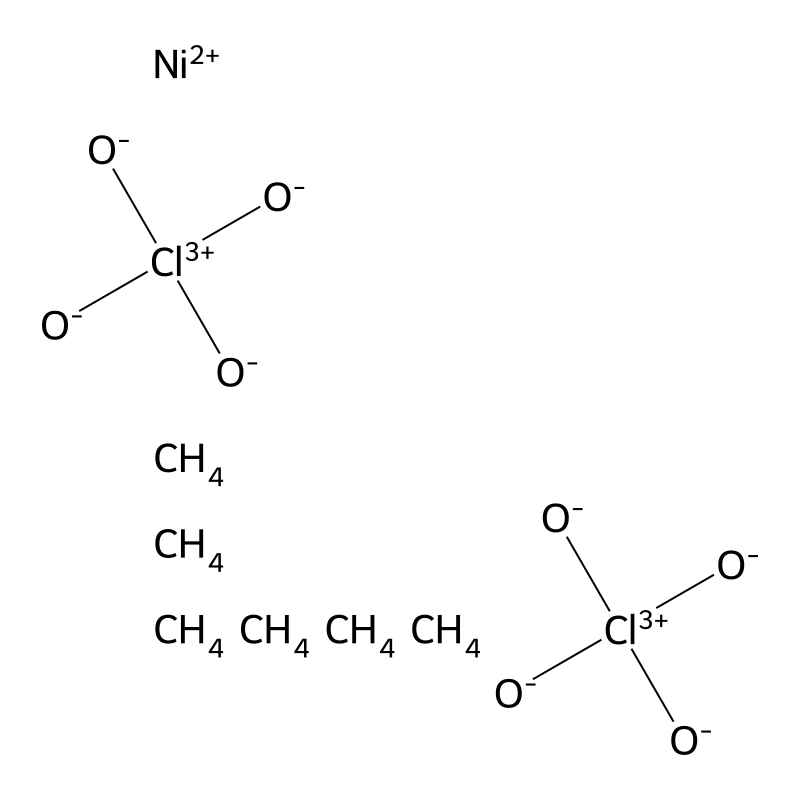

Nickel diperchlorate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Battery Research

Electrode Material

Nickel diperchlorate hexahydrate is a source of nickel (Ni) ions, which can be used to create high-performance cathode materials for rechargeable batteries. Researchers are exploring its potential in lithium-ion batteries due to its ability to reversibly store and release lithium ions [].

Electrolyte Additive

Nickel diperchlorate can be used as an additive to electrolytes in batteries. It can improve the conductivity and stability of the electrolyte, leading to better battery performance [].

Catalysis

Nickel diperchlorate hexahydrate is a precursor to various nickel catalysts. These catalysts are used in a wide range of organic reactions, including:

Hydrogenation

Adding hydrogen atoms to organic molecules. Nickel catalysts derived from nickel diperchlorate are efficient for hydrogenating unsaturated carbon bonds [].

Hydrodehalogenation

Removing halogen atoms (like chlorine or bromine) from organic molecules. Nickel catalysts can be used for this purpose, with nickel diperchlorate acting as a starting material [].

Dehydrogenation

Removing hydrogen atoms from organic molecules. This process can be facilitated by nickel catalysts prepared from nickel diperchlorate [].

Material Science

Nickel diperchlorate hexahydrate is used in the synthesis of various functional materials, such as:

Magnetic Thin Films

These films have potential applications in spintronics and data storage. Nickel diperchlorate can be used as a precursor for depositing thin films of nickel oxide, a magnetic material [].

Precursors for Ceramics

Nickel diperchlorate can be used to create ceramic materials with specific properties, such as high electrical conductivity or catalytic activity [].

Nickel diperchlorate hexahydrate, with the chemical formula , is a crystalline compound characterized by a green color and a molecular weight of approximately 365.69 g/mol. It is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the atmosphere. The compound is classified as an oxidizer and can intensify fire hazards, necessitating careful handling and storage .

Nickel diperchlorate hexahydrate is a toxic and corrosive compound. It can cause irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. Perchlorate salts are also known to be strong oxidizers and can react violently with organic materials or reducing agents.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from flammable materials and reducing agents.

Data:

- The specific toxicity data for nickel diperchlorate hexahydrate is limited. However, nickel(II) salts are generally considered to be moderately toxic with an oral LD50 (lethal dose 50%) in rats exceeding 300 mg/kg.

Nickel compounds, including nickel diperchlorate hexahydrate, have been studied for their biological activity. Nickel ions can exhibit both toxic and beneficial effects depending on their concentration and the biological context. High concentrations may lead to severe skin burns and eye damage upon exposure, while lower concentrations are essential for certain biological processes in living organisms. Research indicates potential allergenic properties associated with nickel exposure, which could trigger allergic reactions in sensitive individuals .

Nickel diperchlorate hexahydrate can be synthesized through several methods:

- Direct Reaction: Nickel(II) hydroxide or nickel(II) oxide can react with perchloric acid to yield nickel diperchlorate hexahydrate:

- Precipitation Method: Nickel sulfate can react with sodium perchlorate in an aqueous solution to precipitate nickel diperchlorate hexahydrate:

- Recrystallization: The compound can be purified by recrystallization from water after initial synthesis .

Nickel diperchlorate hexahydrate has several applications across various fields:

- Catalysis: Used extensively as a catalyst in organic synthesis due to its ability to facilitate specific reactions, improving yields and rates .

- Electroplating: Acts as a source of nickel ions in electroplating solutions, enhancing the quality of nickel coatings on substrates .

- Chemical Analysis: Serves as a reagent for identifying and quantifying nickel in various samples through analytical techniques .

- Research: Employed in laboratories for synthesizing nickel-based materials and studying nickel chemistry .

- Textile Industry: Utilized in dyeing processes where nickel ions play a crucial role .

Studies on the interactions of nickel diperchlorate hexahydrate with other substances reveal its role as an oxidizing agent. It has been shown to interact with various organic compounds under mild conditions to produce desired products without significant side reactions. Its catalytic properties have been explored in numerous studies focusing on organic transformations, highlighting its versatility and effectiveness in facilitating complex chemical processes .

Nickel diperchlorate hexahydrate shares similarities with other nickel salts but possesses unique properties that distinguish it:

| Compound Name | Chemical Formula | Solubility | Catalytic Activity | Oxidizing Properties |

|---|---|---|---|---|

| Nickel(II) sulfate | NiSO₄ | Soluble in water | Moderate | Weak |

| Nickel(II) chloride | NiCl₂ | Soluble in water | Moderate | Weak |

| Nickel(II) acetate | Ni(CH₃COO)₂ | Soluble in water | Moderate | Weak |

| Nickel(II) perchlorate | Ni(ClO₄)₂ | Very soluble | High | Strong |

Uniqueness of Nickel Diperchlorate Hexahydrate:

- High solubility in both water and organic solvents.

- Strong oxidizing properties compared to other nickel salts.

- Enhanced catalytic activity in specific organic reactions.